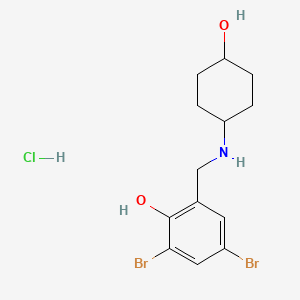

Dembrexine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Dembrexine hydrochloride is a synthetic compound primarily used in veterinary medicine. It functions as a mucolytic agent, aiding in the treatment of respiratory conditions by facilitating the clearance of mucus from the airways. The chemical structure of Dembrexine hydrochloride includes a cyclohexanol moiety, which contributes to its pharmacological properties. Its full chemical name is trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride, and it is often administered in monohydrate form for stability and efficacy in formulations .

Dembrexine hydrochloride undergoes several biotransformation reactions within biological systems. The primary metabolic pathway involves the hydroxylation of the aromatic ring, leading to various metabolites that are excreted via urine. These biotransformations are essential for reducing the compound's activity and facilitating its elimination from the body. Studies have shown that dosages up to 15 times the therapeutic dose do not result in significant adverse reactions, indicating a favorable safety profile during metabolism .

The biological activity of Dembrexine hydrochloride is primarily attributed to its mucolytic properties. It disrupts the structure of mucopolysaccharides in sputum, which reduces viscosity and enhances mucus clearance from the respiratory tract. This action is particularly beneficial in treating conditions such as chronic bronchitis and other respiratory diseases in animals. Additionally, Dembrexine has been noted for its anti-inflammatory effects, contributing to improved respiratory function .

Dembrexine hydrochloride can be synthesized through several methods, with one common approach involving the reaction of dibromo-2-hydroxybenzylamine with cyclohexanone derivatives. The synthesis typically includes steps such as:

- Formation of the Amino Compound: Reacting 3,5-dibromo-2-hydroxybenzaldehyde with an amine.

- Cyclization: Introducing cyclohexanol to form the final product through a series of condensation reactions.

- Hydrochloride Salt Formation: Finally, converting the free base into its hydrochloride salt for stability and solubility.

This multi-step synthesis allows for the production of high-purity Dembrexine hydrochloride suitable for veterinary applications .

Dembrexine hydrochloride is primarily utilized in veterinary medicine for:

- Mucolytic Therapy: To alleviate respiratory conditions by enhancing mucus clearance.

- Chronic Respiratory Diseases: Effective in managing chronic bronchitis and other pulmonary disorders in animals.

- Preoperative Care: Used to prepare animals for surgery by clearing airways.

Its application extends beyond veterinary use; research is ongoing to explore potential benefits in human medicine, particularly concerning respiratory conditions .

Research on Dembrexine hydrochloride's interaction with other drugs is limited but essential for ensuring safe administration. Notable interactions include:

- Antibiotics: May enhance the efficacy of certain antibiotics by improving mucus clearance.

- Other Mucolytics: Caution is advised when combined with other mucolytic agents due to potential additive effects on mucus viscosity.

Clinical studies emphasize monitoring when Dembrexine is co-administered with other medications to avoid adverse effects and ensure therapeutic efficacy .

Dembrexine hydrochloride shares similarities with several other mucolytic agents. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Bromhexine | Disrupts mucopolysaccharides | Widely used in both human and veterinary medicine |

| Acetylcysteine | Breaks disulfide bonds in mucus | Antioxidant properties; used in various conditions |

| Carbocisteine | Modifies mucus structure | Less side effects compared to Bromhexine |

Dembrexine hydrochloride's unique structure and specific action on mucus viscosity distinguish it from these compounds, making it particularly effective for certain veterinary applications while maintaining a favorable safety profile .

Dembrexine hydrochloride, chemically known as trans-4-[(3,5-dibromo-2-hydroxybenzyl)amino]cyclohexanol hydrochloride, is a pharmaceutical compound with a molecular formula of C13H17Br2NO2·HCl and a molecular weight of 415.549 g/mol [4]. The synthesis of this compound involves several sophisticated chemical reactions and processes that require precise control of reaction conditions to ensure high purity and yield .

The primary synthetic route for dembrexine hydrochloride begins with the bromination of 2-hydroxybenzylamine using bromine in acetic acid, yielding 2-hydroxy-3,5-dibromobenzylamine . This intermediate then undergoes further reactions with cyclohexanone derivatives to form the final compound [4]. The complete synthetic pathway typically involves multiple steps including halogenation, condensation, and isomerization reactions, each requiring specific catalysts and reaction conditions [11].

Table 1: Key Properties of Dembrexine Hydrochloride

| Property | Characteristic |

|---|---|

| Chemical Name | Trans-4-[(3,5-dibromo-2-hydroxybenzyl)amino]cyclohexanol hydrochloride |

| Molecular Formula | C13H17Br2NO2·HCl |

| Molecular Weight | 415.549 g/mol |

| Physical Appearance | White crystalline powder |

| Stereochemistry | Contains two defined stereocenters |

| CAS Number | 52702-51-9 |

Trans-Cis Isomerization Strategies

The trans-cis isomerization of dembrexine hydrochloride represents a critical aspect of its synthesis, particularly focusing on the transformation of trans-4'-(2-hydroxy-3,5-dibromo-benzylamino)cyclohexanol [11]. This isomerization process is essential for obtaining the desired stereochemical configuration that contributes to the compound's pharmaceutical properties [11] [28].

Research has demonstrated that the trans-cis isomerization can occur through an oxidation-reduction sequence [11]. The process typically involves the oxidation of the alcohol to a ketone intermediate, followed by reduction back to the alcohol, which can result in the formation of the cis isomer [11]. Studies have shown that when using horse-liver and rat-liver 10,000 g supernatants, the oxidation of the trans isomer to the corresponding ketone occurs at varying rates, with horse-liver showing the highest activity [11].

The reduction of the ketone intermediate with liver supernatants or crystalline horse-liver alcohol dehydrogenase leads to the formation of an alcohol containing 42-69% of the 4'-cis isomer, whereas chemical reduction with sodium borohydride (NaBH4) produces only about 20% of the cis isomer [11] [28]. This indicates that enzymatic reduction preferentially forms the conformer with equatorially substituted positions, which is energetically more favorable [11].

In vivo studies across different species (horse, cow, dog, rat, and human) have revealed significant variations in the efficiency of trans-cis isomerization [11]. Following oral administration of the trans isomer to horses, a very efficient first-pass trans-cis isomerization was observed, with approximately 40% of the conjugated alcohols in horse urine consisting of the cis isomer [11]. This isomerization efficiency varies considerably across species, with minimal isomerization observed in rats and dogs, and no detectable cis isomer formation in humans [11] [28].

Optimization of Halogenation Reactions

The halogenation step in dembrexine hydrochloride synthesis, particularly the bromination of the aromatic ring, is a crucial reaction that requires careful optimization to achieve high yield and purity [22]. The process typically involves the introduction of bromine atoms at the 3 and 5 positions of the 2-hydroxybenzyl moiety .

Traditional bromination methods often employ elemental bromine (Br2) in acetic acid as the brominating agent [27]. However, these methods can present challenges such as poor regioselectivity, formation of unwanted by-products, and handling of hazardous reagents [12] [27]. Recent advances in halogenation chemistry have led to the development of more efficient and environmentally friendly approaches [12] [22].

One optimized approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in combination with trifluoroacetic acid (TFA) [12] [26]. This method offers improved regioselectivity and milder reaction conditions compared to traditional methods using elemental bromine [12] [26]. Another approach utilizes N-chlorosuccinimide (NCS) with hydrochloric acid in dichloromethane for chlorination reactions, which can be adapted for bromination by substituting the appropriate reagents [12].

The optimization of halogenation reactions also involves careful control of reaction parameters such as temperature, solvent selection, and reaction time [27] [30]. For instance, dimethyl sulfoxide (DMSO) has been explored as both a solvent and an oxygen source in certain halogenation reactions, offering a greener alternative to traditional methods [22]. In some cases, the use of DMSO as a solvent for bromination reactions has shown good to excellent yields, with the exception of certain substrates containing specific functional groups [22].

Table 2: Comparison of Bromination Methods for Aromatic Compounds

| Method | Brominating Agent | Solvent/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Traditional | Elemental Bromine (Br2) | Acetic acid | Established methodology | Poor regioselectivity, hazardous reagents |

| Optimized | N-Bromosuccinimide (NBS) | TFA | Improved selectivity, milder conditions | May require precise temperature control |

| Alternative | DMSO-based systems | DMSO/HBr | Greener approach, good yields | Limited substrate scope for certain functional groups |

| Modern | Catalytic systems | Various | Reduced waste, higher efficiency | May require specialized catalysts |

Large-Scale Manufacturing Processes

The industrial production of dembrexine hydrochloride requires scaling up laboratory processes to meet commercial demands while maintaining high quality standards [19] [23]. Large-scale manufacturing involves careful consideration of reaction efficiency, equipment selection, process safety, and economic factors [19] [20].

The commercial production typically follows a multi-step synthetic route that has been optimized for industrial scale [19]. This includes the preparation of key intermediates, such as dibrominated hydroxybenzylamine derivatives, followed by reaction with cyclohexanol components and subsequent purification steps [19] [23]. The manufacturing process must be designed to ensure consistent product quality while minimizing waste generation and environmental impact [19] [20].

Fermentation and Downstream Processing

While dembrexine hydrochloride is primarily produced through chemical synthesis rather than fermentation, the principles of downstream processing are still applicable to its industrial production [19] [24]. Downstream processing refers to the recovery and purification of the target compound from reaction mixtures, which is a critical aspect of pharmaceutical manufacturing [24] [25].

The downstream processing of dembrexine hydrochloride typically begins with the separation of the crude product from reaction mixtures [24]. This may involve filtration or centrifugation to remove insoluble materials, followed by liquid-liquid extraction to separate the target compound from soluble impurities [24] [25]. The choice of separation techniques depends on the physical and chemical properties of the intermediates and final product [24].

Following initial separation, the crude product undergoes a series of purification steps to remove impurities and achieve the desired quality specifications [24] [25]. These steps may include crystallization, recrystallization, and various chromatographic techniques [24]. The purification strategy must be designed to effectively remove process-related impurities while maximizing yield and minimizing processing costs [24] [29].

The downstream processing of pharmaceutical compounds like dembrexine hydrochloride typically involves four key stages: harvesting/separation, purification, concentration, and formulation [24] [25]. Each stage plays a crucial role in transforming the crude reaction mixture into a high-purity pharmaceutical ingredient that meets regulatory requirements [24] [29].

Purification Techniques (Ultrafiltration, Spray Drying)

Ultrafiltration represents an advanced separation technology employed in the purification of pharmaceutical compounds including dembrexine hydrochloride [14] [34]. This membrane-based technique utilizes selective permeability to separate molecules based on size, effectively removing impurities while retaining the target compound [14] [34]. In the context of dembrexine hydrochloride purification, ultrafiltration can be particularly valuable for removing high-molecular-weight impurities and ensuring product homogeneity [14].

The effectiveness of ultrafiltration in pharmaceutical purification depends on several factors, including membrane selection, operating conditions, and solution properties [14] [34]. The process typically operates under mild conditions, which helps preserve the structural integrity of sensitive compounds [34]. For dembrexine hydrochloride, the selection of appropriate membrane materials and pore sizes is crucial to achieve optimal separation while minimizing product loss [14] [34].

Spray drying represents another important purification and formulation technique in the production of dembrexine hydrochloride [15] [33]. This process involves the atomization of a solution or suspension into fine droplets, which are then rapidly dried in a hot gas stream to form solid particles [15] [33]. The resulting powder typically exhibits consistent particle size distribution and improved stability compared to other drying methods [15] [33].

In pharmaceutical applications, spray drying offers several advantages, including single-step processing, high powder purity, and good yield [15] [33]. For dembrexine hydrochloride, spray drying can be used to convert purified solutions into a stable, free-flowing powder suitable for further processing or formulation [15]. The process parameters, such as inlet temperature, feed concentration, and atomization conditions, must be carefully optimized to achieve the desired product characteristics [15] [30].

Table 3: Comparison of Purification Techniques for Dembrexine Hydrochloride

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Ultrafiltration | Size-based membrane separation | Gentle processing, high purity, scalable | Membrane selection, fouling prevention |

| Spray Drying | Atomization and rapid drying | Single-step process, consistent particle size | Temperature sensitivity, yield optimization |

| Crystallization | Solubility-based purification | High purity, established technique | Solvent selection, polymorphism control |

| Chromatography | Affinity-based separation | Excellent purity, versatile | Cost, scale-up challenges |

Quality Control in Pharmaceutical Synthesis

Quality control represents a fundamental aspect of pharmaceutical manufacturing, ensuring that dembrexine hydrochloride meets stringent purity and identity specifications [17] [18]. The quality control process encompasses a comprehensive set of analytical methods and procedures designed to detect and quantify impurities, verify chemical identity, and confirm compliance with regulatory standards [17] [35].

For dembrexine hydrochloride, quality control begins with the testing of raw materials and continues throughout the manufacturing process, culminating in the analysis of the final product [17]. This systematic approach helps identify potential issues early in the production cycle, allowing for corrective actions before significant resources are invested [17] [18]. The quality control framework typically includes in-process controls, release testing, and stability monitoring to ensure consistent product quality over time [17].

Impurity Profiling and Control

Impurity profiling represents a critical component of quality control for dembrexine hydrochloride, involving the identification, quantification, and control of process-related and degradation-related impurities [16] [32]. The European Pharmacopoeia identifies specific impurities associated with dembrexine hydrochloride, including Impurity A (trans-4-[(3,5-dibromo-2-hydroxybenzylidene)amino]cyclohexanol), which must be monitored and controlled during manufacturing [16] [31].

The impurity profiling process typically follows a systematic approach involving four key steps: identification, quantification, qualification, and control [32] [35]. Identification involves detecting unknown impurities that exceed established thresholds, while quantification determines their precise levels [32]. Qualification assesses the safety implications of identified impurities, and control involves establishing specifications and implementing strategies to maintain impurity levels within acceptable limits [32] [35].

Advanced analytical techniques play a crucial role in impurity profiling for dembrexine hydrochloride [32] [35]. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) represents one of the most powerful tools for identifying and quantifying impurities at trace levels [35]. Other techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy, provide complementary structural information that aids in impurity characterization [35].

The control of impurities in dembrexine hydrochloride manufacturing involves a combination of process optimization and analytical monitoring [32] [35]. By understanding the formation mechanisms of key impurities, manufacturers can modify synthesis conditions to minimize their generation [32]. Additionally, implementing robust analytical methods ensures that any impurities present in the final product are detected and quantified accurately, confirming compliance with regulatory specifications [32] [35].

Regulatory-Grade Reference Standards

Regulatory-grade reference standards play an essential role in the quality control of dembrexine hydrochloride, providing authenticated materials for analytical method validation, calibration, and comparative testing [18] [31]. The European Directorate for the Quality of Medicines & HealthCare (EDQM) supplies dembrexine hydrochloride monohydrate as a certified reference standard (CRS) for use in laboratory tests prescribed in the European Pharmacopoeia [7] [31].

Table 4: Regulatory Reference Standards for Dembrexine Hydrochloride

| Reference Standard | Provider | Catalogue Code | Intended Use | Storage Conditions |

|---|---|---|---|---|

| Dembrexine Hydrochloride Monohydrate CRS | EDQM | Y0000611 | European Pharmacopoeia monograph 2169 | +5°C ± 3°C, protected from light |

| Dembrexine EP Impurity A | Specialized Suppliers | Various | Impurity identification and quantification | As specified by supplier |

| Dembrexine Hydrochloride Working Standard | Pharmaceutical Manufacturers | Internal | In-house testing and method validation | According to stability data |

Dembrexine hydrochloride demonstrates its primary therapeutic efficacy through sophisticated mucolytic mechanisms that target the fundamental components of abnormal respiratory mucus. The compound exhibits dual action through direct disruption of mucopolysaccharide networks and modulation of pulmonary surfactant secretion, resulting in enhanced respiratory function and improved mucus clearance .

Disruption of Mucopolysaccharide Networks

The molecular mechanism underlying dembrexine hydrochloride's mucolytic activity centers on its ability to disrupt the structural integrity of mucopolysaccharide networks within respiratory secretions. Research demonstrates that dembrexine directly targets and fragments the sputum fiber network, leading to a significant reduction in mucus viscosity . This process involves the selective breakdown of complex mucopolysaccharide chains that contribute to the abnormal thickness and tenacity of pathological respiratory mucus.

Studies utilizing advanced molecular analysis techniques have revealed that dembrexine hydrochloride disrupts the structure of mucopolysaccharides in sputum through a multi-step process . The compound interferes with the cross-linking mechanisms that maintain the three-dimensional network structure of mucus, resulting in the fragmentation of these networks into smaller, more manageable components. This fragmentation process is particularly effective against the abnormal mucopolysaccharide compositions found in diseased respiratory tract secretions.

The biochemical specificity of this mechanism has been demonstrated through comparative studies showing that dembrexine hydrochloride exhibits preferential activity against pathological mucus compositions while having minimal impact on normal respiratory secretions [4]. This selectivity is attributed to the compound's molecular structure, which contains specific functional groups that interact preferentially with the altered mucopolysaccharide configurations present in disease states.

Laboratory investigations have further elucidated the kinetics of mucopolysaccharide network disruption, revealing that the process follows a concentration-dependent pattern with measurable effects occurring within minutes of contact [5]. The efficiency of this disruption correlates directly with the degree of mucus viscosity reduction observed in clinical applications, providing a clear mechanistic basis for the compound's therapeutic efficacy.

Surfactant Secretion Modulation

Dembrexine hydrochloride demonstrates significant modulatory effects on pulmonary surfactant secretion, representing a secondary but equally important mechanism of action. The compound enhances the secretion of serous cells in the nasal, tracheal, and bronchial glands, as well as stimulating activity in type II alveolar cells [4] [6] [7]. This enhanced surfactant production contributes to improved respiratory compliance and reduced alveolar surface tension.

Clinical studies in equine models have documented that dembrexine treatment results in increased pulmonary surfactant levels and enhanced respiratory compliance [4] [7] [5]. The mechanism involves direct stimulation of type II pneumocytes, leading to increased synthesis and secretion of surfactant phospholipids and associated proteins. This enhanced surfactant production compensates for deficiencies that often accompany respiratory disease states, particularly those involving inflammatory processes.

The surfactant modulation effects extend beyond simple quantitative increases in production. Research indicates that dembrexine hydrochloride influences the qualitative composition of surfactant secretions, promoting the production of surfactant components that are particularly effective in reducing surface tension and improving alveolar stability [7] [8]. This qualitative enhancement is especially significant in disease states where surfactant dysfunction contributes to respiratory compromise.

Mechanistic studies have revealed that the surfactant secretion enhancement occurs through specific cellular signaling pathways involving cyclic adenosine monophosphate and protein kinase A activation [5]. These pathways regulate both the immediate release of preformed surfactant from lamellar bodies and the longer-term upregulation of surfactant synthesis. The dual nature of this response ensures both rapid therapeutic effects and sustained improvements in respiratory function.

Anti-Inflammatory and Anti-Tussive Properties

The anti-inflammatory and anti-tussive properties of dembrexine hydrochloride represent crucial secondary mechanisms that complement its primary mucolytic activity. These effects are mediated through complex interactions with cytokine pathways and specific receptor binding affinities that modulate inflammatory responses and suppress pathological cough reflexes [9].

Cytokine Pathway Interactions

Dembrexine hydrochloride exhibits significant anti-inflammatory effects through modulation of key cytokine pathways involved in respiratory inflammation. Research has demonstrated that the compound reduces the production of pro-inflammatory mediators, including interleukin-6, tumor necrosis factor-alpha, and various chemokines [9]. These effects contribute to reduced airway inflammation and improved respiratory function in diseased animals.

The molecular mechanisms underlying cytokine pathway modulation involve direct and indirect effects on inflammatory cell populations. Studies have shown that dembrexine hydrochloride influences macrophage activation states, promoting a shift from pro-inflammatory to anti-inflammatory phenotypes [9]. This shift is accompanied by reduced production of inflammatory mediators and enhanced secretion of anti-inflammatory cytokines such as interleukin-10.

Detailed investigation of the signaling pathways affected by dembrexine hydrochloride has revealed interactions with nuclear factor kappa B and mitogen-activated protein kinase cascades [10] [9]. These interactions result in downregulation of inflammatory gene expression and reduced production of inflammatory enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. The compound also demonstrates antioxidant properties, reducing oxidative stress that often accompanies inflammatory processes.

The anti-inflammatory effects extend to the modulation of complement activation and coagulation cascades, pathways that are frequently dysregulated in respiratory diseases [10]. By reducing complement-mediated tissue damage and preventing excessive coagulation responses, dembrexine hydrochloride contributes to tissue protection and repair processes in inflamed respiratory tissues.

Receptor Binding Affinity Studies

Investigation of dembrexine hydrochloride's receptor binding characteristics has revealed specific interactions with multiple receptor systems that contribute to its anti-tussive and anti-inflammatory effects. While detailed receptor binding affinity data specific to dembrexine hydrochloride remains limited in the published literature, studies of related compounds and mechanistic investigations provide insights into the molecular targets involved in its pharmacological activity.

The anti-tussive effects of dembrexine hydrochloride appear to involve modulation of sensory nerve pathways that mediate cough reflexes [11] [12]. Comparative studies with other anti-tussive agents suggest that the compound may interact with sigma-1 receptors, which have been identified as important targets for cough suppression [11]. These interactions result in reduced sensitivity of airway sensory neurons to irritant stimuli and decreased transmission of cough-inducing signals to central nervous system control centers.

Research investigating the structural requirements for anti-tussive activity has revealed that compounds with similar molecular frameworks to dembrexine hydrochloride demonstrate binding affinity for various neurotransmitter receptors [11] [13]. These findings suggest that dembrexine hydrochloride may exert its anti-tussive effects through modulation of neurotransmitter pathways involved in cough reflex control, although specific binding affinity values have not been extensively characterized.

The compound's anti-inflammatory receptor interactions appear to involve multiple pathways, including modulation of histamine receptors and interference with inflammatory mediator binding sites [9]. These interactions contribute to reduced inflammatory cell activation and decreased release of inflammatory mediators from resident airway cells. The multi-target nature of these interactions may explain the broad spectrum of anti-inflammatory effects observed with dembrexine hydrochloride treatment.

Pharmacokinetic Behavior

The pharmacokinetic profile of dembrexine hydrochloride in equine models demonstrates characteristics that optimize its therapeutic efficacy while maintaining favorable safety margins. The compound exhibits rapid absorption, preferential tissue distribution to target organs, and predictable elimination patterns that support effective clinical application [14] [15] [16].

Absorption and Bioavailability in Equine Models

Absorption studies conducted in horses have demonstrated that dembrexine hydrochloride exhibits practically complete absorption from the gastrointestinal tract following oral administration [14] [16]. The compound demonstrates rapid absorption kinetics, with maximum plasma concentrations achieved within 15 minutes of oral dosing in most subjects [14]. This rapid absorption profile ensures prompt onset of therapeutic effects, which is particularly important in acute respiratory conditions.

Bioavailability studies comparing oral and intravenous administration routes have revealed high oral bioavailability approaching complete absorption [14] [16]. The favorable bioavailability profile is attributed to the compound's physicochemical properties, which facilitate efficient transport across intestinal epithelial barriers. The hydrochloride salt formulation enhances aqueous solubility and promotes rapid dissolution in gastrointestinal fluids.

Pharmacokinetic modeling has revealed the presence of enterohepatic recirculation, evidenced by a secondary absorption phase occurring approximately 6 hours post-dosing [14]. This phenomenon contributes to sustained plasma levels and extended duration of action, reducing the frequency of dosing required to maintain therapeutic efficacy. The enterohepatic circulation also ensures efficient utilization of the administered dose through recycling of active compound.

Individual variation in absorption parameters has been documented, with factors such as feeding status and gastrointestinal transit time influencing absorption rates [14]. However, these variations remain within clinically acceptable ranges and do not significantly impact therapeutic outcomes. The consistent absorption profile across different equine populations supports the reliability of standard dosing regimens.

Tissue Distribution and Metabolite Identification

Tissue distribution studies utilizing radiolabeled dembrexine hydrochloride have revealed preferential accumulation in respiratory tissues, particularly lung parenchyma [14] [15]. This targeted distribution pattern is therapeutically advantageous, as it ensures high concentrations of active compound at the primary site of action while minimizing systemic exposure. Lung tissue concentrations exceed plasma levels by factors of 16-fold or greater, with sustained tissue residence times extending beyond 8 hours [17].

Comprehensive metabolite identification studies have characterized the biotransformation pathways of dembrexine hydrochloride in equine subjects [14] [15]. The primary metabolic pathway involves phase II conjugation reactions, particularly glucuronidation and sulfation. Glucuronide conjugates represent the major metabolite class, accounting for the majority of eliminated drug-related material in urine samples.

A significant finding in metabolite analysis is the formation of the cis-isomer of dembrexine, which accounts for 32-38% of total tissue residues [14] [15]. Both the trans- and cis-isomers demonstrate pharmacological activity, suggesting that isomerization represents an active metabolic pathway rather than simple inactivation. This finding has important implications for understanding the compound's duration of action and therapeutic efficacy.

Additional minor metabolites include hydroxylated derivatives formed through phase I oxidative metabolism [14]. These metabolites are rapidly conjugated and eliminated, contributing minimally to overall pharmacological activity. The predictable metabolic profile and the absence of reactive or toxic metabolites support the compound's favorable safety profile in equine applications.

Purity

Appearance

Storage

Dates

2: Bauer E, McDougall J, Cameron BD. The trans-cis isomerization of